molecular formula C20H23N3OS B2711699 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-29-7

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2711699
CAS No.: 773152-29-7
M. Wt: 353.48
InChI Key: PEGYGKUPERYVSG-UHFFFAOYSA-N
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Description

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 2-cyanothioacetamide with a suitable aldehyde or ketone can yield the thieno[2,3-b]pyridine scaffold .

Subsequent steps involve the introduction of the amino group and the N-(4-butylphenyl) moiety. This can be done through nucleophilic substitution reactions, where the amino group is introduced using reagents like ammonia or primary amines under controlled conditions. The N-(4-butylphenyl) group can be attached via coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thieno[2,3-b]pyridine core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its functional groups and overall structure. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific functional groups and the combination of the thieno[2,3-b]pyridine core with the N-(4-butylphenyl) moiety

Properties

IUPAC Name

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-4-5-6-14-7-9-15(10-8-14)23-19(24)18-17(21)16-12(2)11-13(3)22-20(16)25-18/h7-11H,4-6,21H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGYGKUPERYVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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